
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene is a halogenated organic compound with the molecular formula C3Cl5F This compound is characterized by the presence of five chlorine atoms and one fluorine atom attached to a three-carbon propene backbone
Métodos De Preparación
The synthesis of 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method includes the reaction of 1,1,3,3,3-Pentachloropropane with a fluorinating agent under controlled conditions. Industrial production methods often utilize large-scale halogenation reactors to ensure efficient and high-yield synthesis of the compound.
Análisis De Reacciones Químicas
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes or alkynes.
Common reagents used in these reactions include halogenating agents, hydrogen gas, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the concentration of the compound.
Comparación Con Compuestos Similares
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene can be compared with other halogenated propene derivatives, such as:
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Similar in structure but with additional fluorine atoms, leading to different chemical properties and reactivity.
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane: Another closely related compound with variations in the position of halogen atoms.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
815-15-6 |
|---|---|
Fórmula molecular |
C3Cl5F |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
1,1,3,3,3-pentachloro-2-fluoroprop-1-ene |
InChI |
InChI=1S/C3Cl5F/c4-2(5)1(9)3(6,7)8 |
Clave InChI |
JFPCQBWUOJIHLS-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Cl)Cl)(C(Cl)(Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


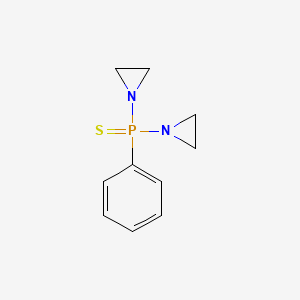
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
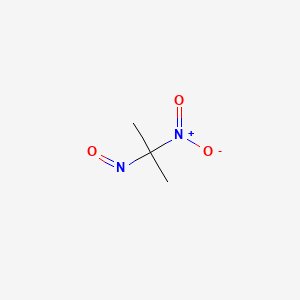
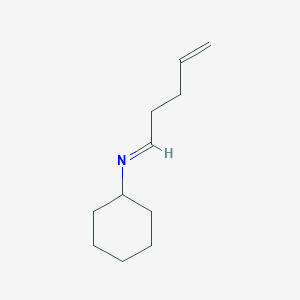
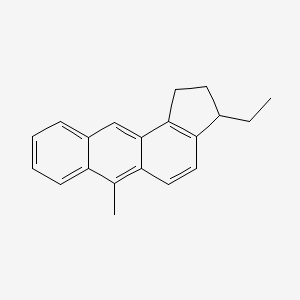
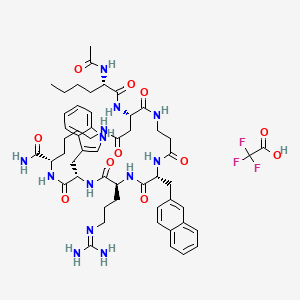

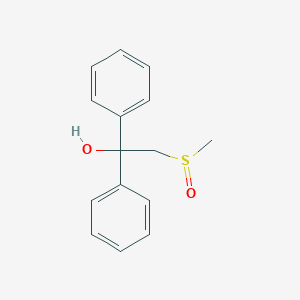
![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)

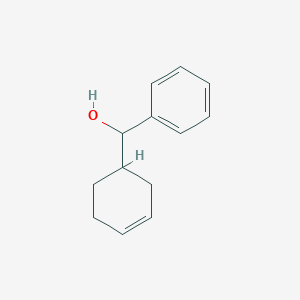
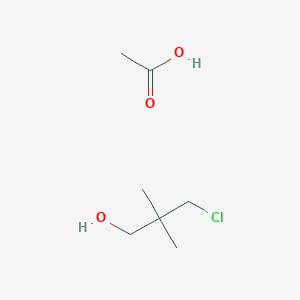

![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
